molecular formula C21H20ClN5O2S2 B2546398 N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358262-08-4

N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2546398
CAS No.: 1358262-08-4
M. Wt: 473.99
InChI Key: BBIQZPQDEXEZJV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a thiophen-2-ylmethyl moiety, and a sulfanyl acetamide linker. This structure combines electron-withdrawing (chlorophenyl) and electron-rich (thiophene) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-16-5-4-10-30-16)31-12-17(28)23-15-8-6-14(22)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQZPQDEXEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C25H26ClN5O4S
Molecular Weight 528.03 g/mol
LogP 3.5319
Hydrogen Bond Acceptors 9

The structure features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl group and a thiophenyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A screening assay demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

A study conducted by Walid Fayad et al. (2019) identified this compound as a novel anticancer agent through high-throughput screening on multicellular spheroids, showing significant cytotoxicity against breast and lung cancer cells . The IC50 values were found to be in the low micromolar range, indicating potent activity.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This was evidenced in in vitro assays where the compound significantly reduced the secretion of these cytokines in activated macrophages . The anti-inflammatory mechanism is likely mediated through the inhibition of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress .

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as confirmed by Annexin V staining. The study suggested that the compound's ability to modulate apoptotic pathways could be leveraged for therapeutic strategies against breast cancer.
  • Inflammatory Disease Model : In animal models of inflammation, administration of this compound led to reduced edema and inflammatory markers in tissues. Histological analyses showed decreased infiltration of immune cells in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound shares structural motifs with several classes of heterocycles:

  • Pyrazolo-pyrimidine Derivatives : describes a pyrazolo[3,4-b]pyridine-based compound with a 4-chlorophenyl group and a trifluoromethylphenyl acetamide substituent. The trifluoromethyl group enhances lipophilicity, whereas the target compound’s thiophen-2-ylmethyl group may improve π-π stacking interactions in biological targets .
  • Imidazo-pyrimidines : Compound 4 in features an imidazo[1,2-a]pyrimidine core with a tetrahydroxytetrahydro-2H-pyran-2-yl group. This substitution likely increases solubility but reduces metabolic stability compared to the target compound’s thiophene moiety .
  • Caprolactam-based Antagonists : highlights MK-0974, a CGRP antagonist with a caprolactam core and fluorophenyl groups. Fluorine substituents enhance potency and bioavailability, analogous to how the 4-chlorophenyl group in the target compound may influence receptor binding .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~550–600 (estimated) 536 551
Key Substituents Thiophen-2-ylmethyl, 4-chlorophenyl Trifluoromethylphenyl Tetrahydroxytetrahydro-2H-pyran
Melting Point Not reported 221–223°C Not reported
Solubility Moderate (thiophene enhances lipophilicity) Low (CF3 group) High (polar hydroxyl groups)

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